molecular formula C13H15F3N2O2 B1428301 8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 801306-54-7

8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B1428301
CAS No.: 801306-54-7
M. Wt: 288.27 g/mol
InChI Key: MJQQOSZBQKIDPZ-UHFFFAOYSA-N
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Description

8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that features a spirocyclic structure with a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the formation of the spirocyclic core followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and continuous flow reactors to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor for certain enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The spirocyclic structure provides rigidity, which can improve binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its combination of a trifluoromethyl-substituted pyridine ring and a spirocyclic structure. This combination imparts distinct chemical properties, such as increased hydrophobicity and stability, making it valuable for various applications .

Properties

IUPAC Name

8-[3-(trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)10-2-1-5-17-11(10)18-6-3-12(4-7-18)19-8-9-20-12/h1-2,5H,3-4,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQQOSZBQKIDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=C(C=CC=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745181
Record name 8-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801306-54-7
Record name 8-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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